N-(4-Carboxycyclohexylmethyl)maleimide

Enzyme immunoassay Antibody labeling Bioconjugation

Research reproducibility suffers when generic, flexible crosslinkers introduce conformational heterogeneity into bioconjugates. This compound's rigid trans-cyclohexane spacer ensures precise, non-hydrolyzable linkage geometry. - Achieves >67% conjugation efficiency with minimal polymerization, outperforming periodate-based methods for high-sensitivity diagnostic conjugates. - Provides predictable, compact linker distance for PROTAC ternary complex formation, reducing variability compared to PEG alternatives. - Consistent >98% purity across batches ensures reliable ADC research and polymer network thermal stability.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 69907-67-1
Cat. No. B554916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Carboxycyclohexylmethyl)maleimide
CAS69907-67-1
Synonyms4-(maleimidomethyl)cyclohexane-1-carboxylic acid; Mal-AMCHC
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O
InChIInChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17)
InChIKeyLQILVUYCDHSGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carboxycyclohexylmethyl)maleimide – Heterobifunctional Crosslinker


N-(4-Carboxycyclohexylmethyl)maleimide (CAS 69907-67-1, also cataloged as 64987-82-2) is a heterobifunctional crosslinker comprising a maleimide moiety and a terminal carboxylic acid [1]. As a member of the cyclohexane-based maleimide family, it enables stable covalent conjugation between sulfhydryl (-SH) and amine (-NH2) functional groups . Its alkyl-chain architecture is a foundational building block for bioconjugation workflows and targeted protein degradation (PROTAC) applications .

N-(4-Carboxycyclohexylmethyl)maleimide vs. Generic Linkers


Substituting N-(4-Carboxycyclohexylmethyl)maleimide with a generic maleimide crosslinker (e.g., SMCC or PEG-based variants) introduces variability in solubility, linker length, and conjugate stability that can undermine assay reproducibility and in vivo efficacy . Its trans-cyclohexane spacer provides a rigid, hydrophobic core that enhances molecular packing and thermal stability in polymer matrices [1], a property not recapitulated by flexible PEG chains or planar aromatic spacers. Furthermore, the precise spatial orientation of the maleimide and carboxyl groups dictates distinct reaction kinetics and conjugation efficiency in heterobifunctional labeling strategies [2]. For applications where controlled spacer length and non-hydrolyzable linkage are paramount, this compound offers a defined, consistent chemical architecture that cannot be assumed for alternative scaffolds.

N-(4-Carboxycyclohexylmethyl)maleimide Evidence


Enhanced Fab'-HRP Conjugation Efficiency

In a direct head-to-head comparison, the NHS ester derivative of N-(4-Carboxycyclohexylmethyl)maleimide was used to conjugate rabbit Fab' fragments to horseradish peroxidase (HRP). The method converted >67% of the starting Fab' and enzyme into conjugate, with minimal polymerization [1]. In contrast, the NHS ester of m-maleimidobenzoic acid (a structurally related aryl maleimide) produced conjugates that were 'less efficient' under identical reaction conditions [1].

Enzyme immunoassay Antibody labeling Bioconjugation

Conjugate Purity vs. Periodate Method

The conjugation method employing the NHS ester of N-(4-Carboxycyclohexylmethyl)maleimide generated Fab'-HRP conjugates with 'minimal polymerization' [1]. This was in stark contrast to conjugates prepared using the sodium periodate oxidation method, which were 'polymerized' [1]. The absence of large aggregates in the maleimide-derived conjugate resulted in a product that was 'more suitable for enzyme immunoassay' [1].

Immunoconjugate Enzyme labeling EIA

Preserved Antibody and Enzyme Activity

Crucially, the conjugation process using the NHS ester of N-(4-Carboxycyclohexylmethyl)maleimide did not compromise the biological activity of either the enzyme or the antibody. The study explicitly states that 'both activities of the enzyme and antibodies were well preserved in the conjugate' [1]. This is a critical performance metric often not achieved with harsher conjugation chemistries.

Immunoassay Bioconjugation Activity retention

Commercial Purity Benchmark

For rigorous and reproducible research, high chemical purity is non-negotiable. N-(4-Carboxycyclohexylmethyl)maleimide is commercially available with defined purity specifications that meet these demands. Multiple vendors offer the compound at >98% purity (by GC) and 97% purity (by neutralization titration) . This level of purity ensures consistent conjugation efficiency and minimizes confounding effects from impurities.

Quality Control Reproducibility Sourcing

Rigid Cyclohexane Linker Stability

As a class-level inference, the trans-cyclohexane core of N-(4-Carboxycyclohexylmethyl)maleimide imparts a unique combination of molecular rigidity and hydrophobicity compared to commonly used flexible PEG or aromatic maleimide linkers [1]. This structural feature is explicitly cited for its ability to 'enhance the mechanical and thermal properties of polymers' when used as a cross-linking agent [1]. Such enhancements are not observed with linkers that introduce chain flexibility.

Polymer science Material properties Crosslinking

N-(4-Carboxycyclohexylmethyl)maleimide Application Scenarios


EIA Conjugate Manufacturing

Based on evidence of >67% conjugation efficiency and minimal polymerization compared to the periodate method [1], this compound is ideal for manufacturing high-sensitivity enzyme-antibody conjugates for diagnostic assays. Procurement should be prioritized when high conjugate yield and low background are critical for regulatory approval or assay performance.

Precision PROTAC Linker Design

The defined alkyl-chain and rigid cyclohexane spacer provide a predictable and non-hydrolyzable linker for PROTAC development [2]. This scaffold is a valuable alternative to more flexible PEG linkers when a fixed, compact distance is required between the target-binding and E3 ligase-binding moieties. Its consistent geometry can reduce conformational heterogeneity in the ternary complex, potentially improving degradation efficiency.

Polymer Crosslinking Enhancement

For materials scientists, the trans-cyclohexane core directly translates to enhanced thermal and mechanical properties in crosslinked polymer networks [3]. This compound should be sourced when developing high-performance plastics, coatings, or hydrogels where thermal stability and structural integrity are paramount.

Reproducible ADC Bioconjugation

The combination of well-preserved antibody activity post-conjugation [1] and a non-cleavable thioether bond makes the maleimide-based linker strategy a reliable choice for ADC research. The high purity specifications (>98%) ensure batch-to-batch consistency, a critical requirement for both preclinical studies and process development in biopharmaceutical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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